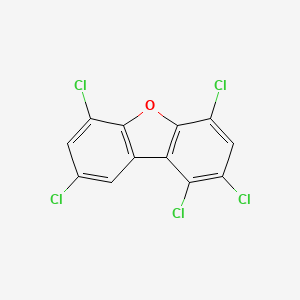
1,2,4,6,8-Pentachlorodibenzofuran
Vue d'ensemble
Description
1,2,4,6,8-Pentachlorodibenzofuran (PCDF) is a member of the polychlorinated dibenzofuran (PCDF) family . It is a small molecule that belongs to the class of organic compounds known as polychlorinated dibenzofurans . These are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . PCDFs are not deliberately produced by industry . Most PCDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Molecular Structure Analysis
The molecular formula of 1,2,4,6,8-Pentachlorodibenzofuran is C12H3Cl5O . The average molecular mass is 340.417 g/mol and the monoisotopic mass is 337.863 g/mol . The IUPAC name is 3,4,6,10,12-pentachloro-8-oxatricyclo [7.4.0.0²,⁷]trideca-1 (13),2,4,6,9,11-hexaene .Applications De Recherche Scientifique
Comparative Toxicity and Enzyme Induction
Studies on 2,3,4,7,8-Pentachlorodibenzofuran (PenCDF), a closely related compound, reveal insights into its comparative toxicity in different strains of mice and its effects on hepatic enzyme-inducing activity. PenCDF has been a major component in environmental samples related to Yusho and Yu-Cheng incidents. Research indicates that PenCDF interacts with various hepatic enzymes and induces certain toxicological effects (Nagayama et al., 1985) (Nagayama et al., 1985).
Metabolism and Disposition in Animals
Research on the disposition of 1,2,3,7,8-Pentachlorodibenzofuran (1PeCDF) in rats provides valuable insights into the metabolism of these compounds. This research indicates that 1PeCDF is rapidly cleared from the blood and distributed to various tissues like liver, muscle, skin, and adipose tissue, showing similarities with other dibenzofurans in terms of distribution and elimination (Brewster & Birnbaum, 1988) (Brewster & Birnbaum, 1988).
Cytochrome P-450 Interaction
The interaction of PenCDF with cytochrome P-450 isozymes was studied in rats. The results suggest that cytochrome P-450, particularly one of its forms, functions as the storage site of PenCDF in the rat liver, indicating a high affinity of PenCDF to this enzyme (Kuroki, Koga, & Yoshimura, 1986) (Kuroki, Koga, & Yoshimura, 1986).
Effects on Hepatic Enzymes and Acute Toxicity
Another study assessed the toxicological assessment of individual polychlorinated dibenzofurans (PCDFs), including PenCDF, in rats. The study found that congeners of PCDFs, including PenCDF, exhibited a marked increase in activity of certain hepatic enzymes, correlating with their acute toxicity (Yoshihara et al., 1981) (Yoshihara et al., 1981).
Carcinogenicity Studies
Carcinogenicity studies on PenCDF and related compounds like hexachlorodibenzofuran (HCDF) were conducted in rats. These studies show that these compounds have tumorigenic potency by oral administration, highlighting their carcinogenic potential (Nishizumi, 1991) (Nishizumi, 1991).
Toxicity and Disposition in Primates
The toxicity and disposition of PenCDF were also examined in Rhesus monkeys, revealing that it produces dioxin-like toxicity in these animals, which is similar to that reported for other related compounds (Brewster, Elwell, & Birnbaum, 1988) (Brewster, Elwell, & Birnbaum, 1988).
Environmental Monitoring Techniques
Research on gas chromatography combined with multiphoton ionization–mass spectrometry (GC–MPI–MS) for measuring pentaCDFs, such as PenCDF, in environmental samples like flue gas, provides insights into environmental monitoring techniques for these compounds (Itoh et al., 2008) (Itoh et al., 2008).
Comparative Toxicologic Study in Mice
Further comparative studies on the toxicity of PenCDF in different strains of mice show the complex nature of genetic regulation of toxicity caused by these compounds (Nagayama, Kiyohara, Handa, & Horie, 1990) (Nagayama, Kiyohara, Handa, & Horie, 1990).
Cancer Research
Research on the aryl hydrocarbon receptor as a target for estrogen receptor-negative breast cancer chemotherapy suggests potential therapeutic applications of compounds like PenCDF in cancer treatment (Zhang et al., 2009) (Zhang et al., 2009).
Dechlorination and Detoxification
Studies on the dechlorination and detoxification of related chlorinated compounds by specific bacterial strains offer perspectives on bioremediation strategies for environmental detoxification (Liu & Fennell, 2008) (Liu & Fennell, 2008).
Mécanisme D'action
Safety and Hazards
PCDFs are known developmental toxicants, and suspected human carcinogens . They tend to co-occur with polychlorinated dibenzodioxins (PCDDs) . PCDFs can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products, such as PVC, PCBs, and other organochlorides .
Propriétés
IUPAC Name |
1,2,4,6,8-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-5-9-10(17)6(14)3-8(16)12(9)18-11(5)7(15)2-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUAYPJSSXDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219984 | |
| Record name | 1,2,4,6,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,6,8-Pentachlorodibenzofuran | |
CAS RN |
69698-57-3 | |
| Record name | 1,2,4,6,8-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069698573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,6,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,6,8-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J783Y751CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065994.png)

![2H-Pyrano[2,3-c]pyridin-2-one](/img/structure/B3066016.png)
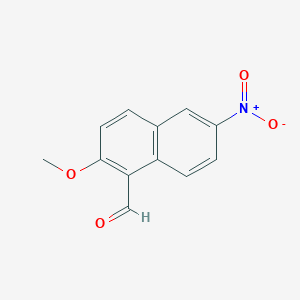
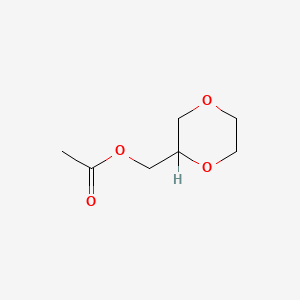
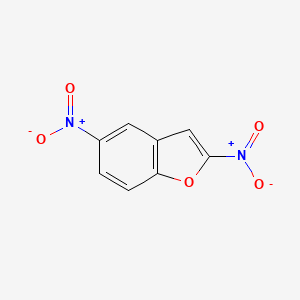
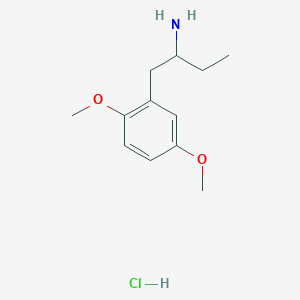

![4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane](/img/structure/B3066060.png)
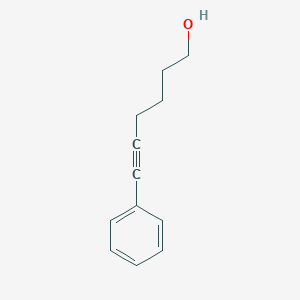
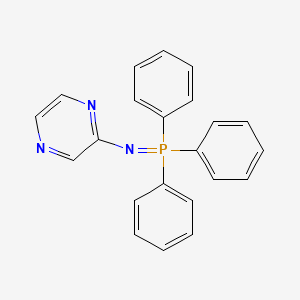

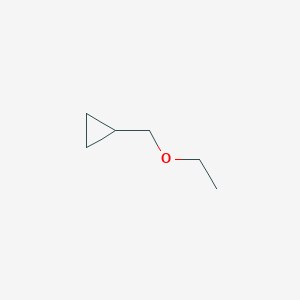
![1-[(2-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3066097.png)